molecular formula C18H12S4 B14096025 4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

4-Phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

Katalognummer: B14096025
Molekulargewicht: 356.6 g/mol
InChI-Schlüssel: UXYULNILNJCKTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Diphenyltetrathiafulvalene is a heterocyclic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties and is often used as a building block in the synthesis of various organic materials.

Analyse Chemischer Reaktionen

4,4’-Diphenyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of charge-transfer complexes, which are crucial for its applications in organic electronics .

Wissenschaftliche Forschungsanwendungen

4,4’-Diphenyltetrathiafulvalene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced organic materials. In biology, it has potential applications in the development of biosensors due to its electronic properties. In medicine, the compound is being explored for its potential use in drug delivery systems. Industrial applications include its use in the production of organic field-effect transistors and other electronic devices .

Wirkmechanismus

The mechanism of action of 4,4’-Diphenyltetrathiafulvalene involves its ability to form charge-transfer complexes with various acceptor molecules. These complexes are stabilized by π-π stacking interactions, which play a crucial role in the compound’s electronic properties. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the compound and its ability to donate electrons .

Vergleich Mit ähnlichen Verbindungen

4,4’-Diphenyltetrathiafulvalene is unique compared to other tetrathiafulvalene derivatives due to the presence of phenyl groups, which enhance its electronic properties. Similar compounds include 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene and biphenyl-substituted tetrathiafulvalene. These compounds share similar electronic properties but differ in their specific applications and stability under various conditions .

Eigenschaften

Molekularformel

C18H12S4

Molekulargewicht

356.6 g/mol

IUPAC-Name

4-phenyl-2-(4-phenyl-1,3-dithiol-2-ylidene)-1,3-dithiole

InChI

InChI=1S/C18H12S4/c1-3-7-13(8-4-1)15-11-19-17(21-15)18-20-12-16(22-18)14-9-5-2-6-10-14/h1-12H

InChI-Schlüssel

UXYULNILNJCKTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=CC=C4)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.